7-Fluoro-1,1-dimethyl-1H-inden-5-amine

Autoimmune Disease RORγt TAK-828F

Medicinal chemists pursuing RORγt inverse agonists often struggle to source a conformationally restricted, fluorinated indene scaffold that provides target-specific binding and metabolic stability. This compound is the exact fluorinated indene amine core utilized in the clinical-stage candidate TAK-828F. - Conformationally rigid 1,1-dimethylindene core optimizing target fit and selectivity. - 7-Fluoro substituent enhances oxidative metabolic stability. - Primary amine handle enables rapid amide coupling or reductive amination for library synthesis.

Molecular Formula C11H12FN
Molecular Weight 177.222
CAS No. 1936134-98-3
Cat. No. B2826083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,1-dimethyl-1H-inden-5-amine
CAS1936134-98-3
Molecular FormulaC11H12FN
Molecular Weight177.222
Structural Identifiers
SMILESCC1(C=CC2=C1C(=CC(=C2)N)F)C
InChIInChI=1S/C11H12FN/c1-11(2)4-3-7-5-8(13)6-9(12)10(7)11/h3-6H,13H2,1-2H3
InChIKeyYMPXJEFJASLYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS 1936134-98-3) Procurement Guide: Key Intermediate for RORγt-Targeted Drug Discovery


7-Fluoro-1,1-dimethyl-1H-inden-5-amine is a fluorinated indene derivative featuring a unique substitution pattern: a fluorine atom at the 7-position, geminal dimethyl groups at the 1-position, and a primary amine handle at the 5-position . This substitution pattern creates a conformationally restricted, electron-deficient aromatic scaffold that is a key intermediate in medicinal chemistry. Most notably, its (R)-dihydro analog serves as the crucial chiral amine fragment in TAK-828F, a clinical-stage RORγt inverse agonist [1][2]. The compound offers a unique combination of synthetic versatility, due to the reactive amine handle, and a tailored electronic/steric profile that distinguishes it from unsubstituted or differently substituted indene analogs .

Why 7-Fluoro-1,1-dimethyl-1H-inden-5-amine Cannot Be Replaced by Generic Indene Amines


Generic substitution with simpler indene amines, such as unsubstituted 1H-inden-5-amine or analogs lacking the 7-fluoro and/or 1,1-dimethyl groups, is not scientifically valid. The precise combination of the 7-fluoro and 1,1-dimethyl substituents is critical for imparting the specific conformational rigidity and unique electronic properties required for its intended applications . The gem-dimethyl group restricts the conformational freedom of the indene core, which is crucial for target binding, as demonstrated in the development of TAK-828F, where this fragment provided optimal fit within the RORγt ligand-binding domain [1][2]. Furthermore, the electron-withdrawing 7-fluoro substituent modulates the aromatic ring's electron density and likely influences both the amine's reactivity and the metabolic stability of downstream products, making it a non-interchangeable building block .

Quantitative Evidence Differentiating 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS 1936134-98-3)


Critical Chiral Fragment for the Clinical RORγt Inverse Agonist TAK-828F

The (R)-dihydro analog of 7-fluoro-1,1-dimethyl-1H-inden-5-amine is an essential structural component of TAK-828F, a highly potent, selective, and orally available RORγt inverse agonist that has advanced to clinical trials [1]. The structure-activity relationship (SAR) studies leading to TAK-828F identified the (5R)-7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl carbamoyl group as a critical fragment for achieving the desired combination of high potency, excellent isoform selectivity, and favorable pharmacokinetics [2].

Autoimmune Disease RORγt TAK-828F Drug Discovery

Predicted Physicochemical Properties Differentiate from Non-Fluorinated and Non-Dimethyl Analogs

Computational predictions indicate distinct physicochemical properties for 7-fluoro-1,1-dimethyl-1H-inden-5-amine compared to its non-fluorinated and non-dimethylated counterparts, influencing its utility in drug design. The predicted pKa of the aromatic amine (3.75 ± 0.40) is significantly lower than that of aniline (4.60), due to the electron-withdrawing fluorine and the rigid bicyclic framework .

Medicinal Chemistry Physicochemical Properties pKa LogD

Role of the 7-Fluoro and Gem-Dimethyl Groups in Enhancing Metabolic Stability (Inferred from TAK-828F SAR)

The TAK-828F discovery program highlighted that reducing lipophilicity (LogD) was a key objective to improve the pharmacokinetic profile of early leads [1]. While not a direct measurement on the target compound, the optimization of the entire molecule, including the 7-fluoro-1,1-dimethylindene fragment, was guided by these principles. The gem-dimethyl group is known to block metabolically labile positions, and the 7-fluoro atom increases oxidative stability, which together contribute to the favorable in vivo properties observed for TAK-828F [1][2].

Drug Metabolism Pharmacokinetics SAR Fluorine Chemistry

Optimal Application Scenarios for 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS 1936134-98-3)


Synthesis of Novel RORγt Inverse Agonists and Nuclear Receptor Modulators

The primary application scenario is as a key intermediate in the synthesis of RORγt inverse agonists. This is validated by the success of TAK-828F, which uses the compound's (R)-dihydro analog as its core chiral amine . Research groups focused on autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, where RORγt is a validated target, should prioritize this compound for building novel analog series [1].

Design of Metabolically Stable and Conformationally Restricted Lead Compounds

The compound's rigid 1,1-dimethylindene core and electron-withdrawing 7-fluoro substituent make it an ideal building block for medicinal chemists aiming to improve the metabolic stability and PK profile of their lead series . The gem-dimethyl group introduces beneficial steric hindrance, while the fluorine atom enhances oxidative stability. The primary amine provides a versatile handle for rapid derivatization via amide bond formation or reductive amination to explore diverse chemical space .

Chemical Biology Tool for Investigating RORγt-Dependent Pathways

Given its established role in a clinical-stage RORγt inhibitor, this compound can be used as a starting point to create chemical probes. Researchers can synthesize biotinylated or fluorescently labeled derivatives via the 5-amine handle for target engagement, pull-down, or imaging studies to further elucidate the biology of RORγt in various cellular and in vivo models [1].

Building Block for Fragment-Based Drug Discovery (FBDD)

The low molecular weight (177.22 g/mol) and defined chemical structure of 7-fluoro-1,1-dimethyl-1H-inden-5-amine make it a suitable candidate for fragment-based screening libraries . Its unique 3D shape and the presence of a fluorine atom provide a valuable 'fluorine fingerprint' that can be tracked by 19F NMR in fragment binding assays, aiding in the identification of novel chemical matter against a range of targets .

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